2-Methyl-5-(oxan-4-yl)piperidine
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Overview
Description
2-Methyl-5-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the second position and an oxan-4-yl group at the fifth position. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(oxan-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the piperidine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(oxan-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-Methyl-5-(oxan-4-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, piperidine derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the methyl and oxan-4-yl substitutions.
2-Methylpiperidine: A simpler derivative with only a methyl group at the second position.
5-(Oxan-4-yl)piperidine: A derivative with only the oxan-4-yl group at the fifth position.
Uniqueness: 2-Methyl-5-(oxan-4-yl)piperidine is unique due to the presence of both the methyl and oxan-4-yl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to its simpler counterparts .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-methyl-5-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-9-2-3-11(8-12-9)10-4-6-13-7-5-10/h9-12H,2-8H2,1H3 |
InChI Key |
DEBBTOGZAKZIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C2CCOCC2 |
Origin of Product |
United States |
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